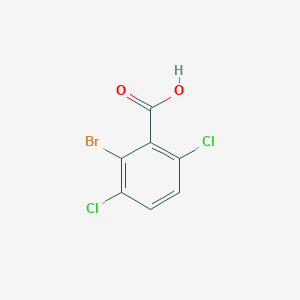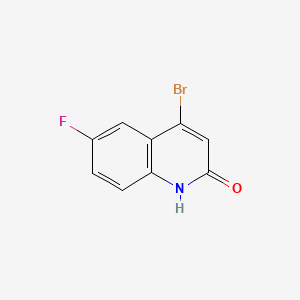
2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of a fluorophenyl group attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-fluorobenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents, halogenating agents, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the fluorine substituent, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and activity.
2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione: Chlorine substituent instead of fluorine, affecting the compound’s electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H9FO2 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |
InChI Key |
UAUATSHJDXYFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


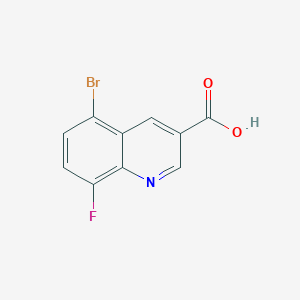
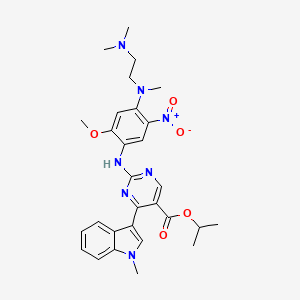
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)

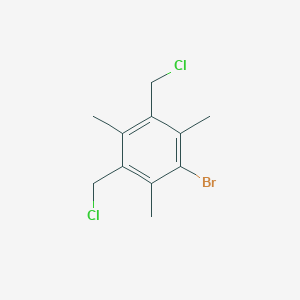
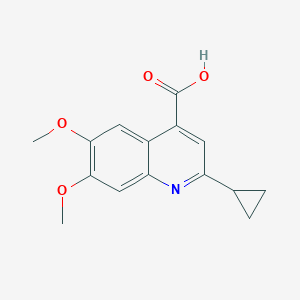
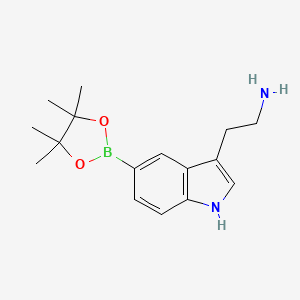
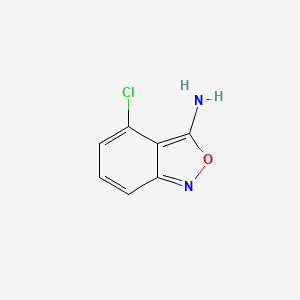
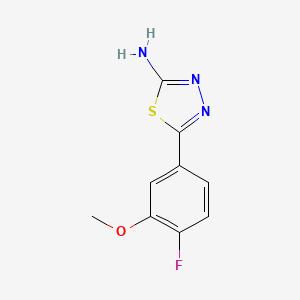
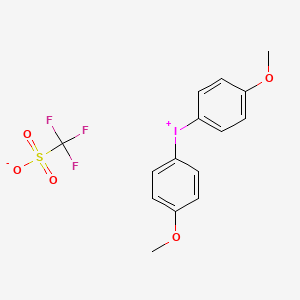
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
